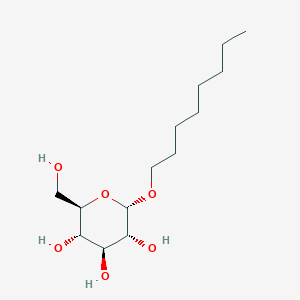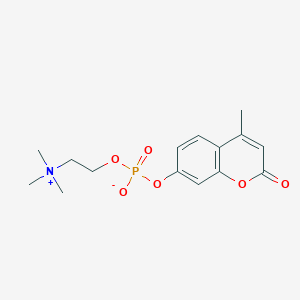
Octyl alpha-D-glucopyranoside
Overview
Description
Octyl alpha-D-glucopyranoside is a non-ionic surfactant belonging to the class of alkyl glucosides. It is characterized by the substitution of the anomeric hydrogen of alpha-D-glucopyranose with an octyl group . This compound is widely used in various scientific and industrial applications due to its amphipathic nature, which allows it to interact with both hydrophilic and hydrophobic substances.
Mechanism of Action
Target of Action
Octyl alpha-D-glucopyranoside (OGP) is primarily targeted towards membrane proteins . It is used in the formation of hybrid membranes composed of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), cholesterol, and OGP . These lipid/sugar materials have potential properties to be used as nanovesicles for drug delivery .
Mode of Action
OGP acts as a non-ionic detergent . It is used in the solubilization and crystallization of membrane proteins . In the context of hybrid membranes, OGP combined with cholesterol modifies thermodynamic parameters of membranes such as phase transition temperature, enthalpy change, and cooperativity . This suggests that OGP interacts with its targets, leading to changes in the physical properties of the membranes.
Biochemical Pathways
The primary biochemical pathway influenced by OGP involves the formation and stabilization of lipid bilayers in hybrid membranes . The presence of OGP and cholesterol can act synergistically in polar–nonpolar spaces of the DPPC bilayer . This interaction leads to changes in the fluidity and compactness of the membrane occurring at temperatures of biological relevance .
Pharmacokinetics
For instance, lipid vesicles containing OGP at 6.0 mM loaded with ibuprofen demonstrated good stability after 3 months of storage . This suggests that OGP may have favorable pharmacokinetic properties in terms of stability.
Result of Action
The primary result of OGP’s action is the formation of stable hybrid membranes that can be used for drug delivery . The presence of OGP in these membranes leads to changes in their biophysical properties, such as phase transition temperature, enthalpy change, and cooperativity . Furthermore, the hydrophobic nature of certain drugs (like ibuprofen) leads to their incorporation into this hybrid core .
Action Environment
The action of OGP can be influenced by the environment in which it is used. For instance, the synthesis of OGP via reverse hydrolysis reactions can be performed in three non-aqueous reaction systems, namely organic solvents, ionic liquids, and co-solvent mixtures . The choice of reaction system can influence the yield of OGP . Furthermore, the stability of lipid vesicles containing OGP can be influenced by storage conditions .
Biochemical Analysis
Biochemical Properties
Octyl alpha-D-glucopyranoside plays a significant role in biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of long-chain alkyl glucosides via reverse hydrolysis reactions catalyzed by the N189F dalcochinase mutant .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. It has been used in the formation of hybrid liposomes composed of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), cholesterol, and this compound . These lipid/sugar materials have potential properties to use as nanovesicles for drug delivery .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with other molecules at the molecular level. For example, it has been found that this compound combined with cholesterol modifies thermodynamic parameters of membranes such as phase transition temperature, enthalpy change, and cooperativity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, lipid vesicles containing this compound at 6.0 mM loaded with ibuprofen demonstrated good stability after 3 months of storage .
Transport and Distribution
This compound is known to be involved in the formation of hybrid membranes, suggesting that it may play a role in the transport and distribution of molecules within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Octyl alpha-D-glucopyranoside can be synthesized through enzymatic methods, particularly using engineered beta-glucosidase in non-aqueous reaction systems. The reverse hydrolysis reaction is commonly employed, where glucose and octanol are used as substrates. The reaction is catalyzed by the N189F dalcochinase mutant enzyme in the presence of organic solvents or ionic liquids . The optimal conditions for this synthesis include a temperature of 30°C, with a reaction mixture containing 0.5 M glucose, 3 units per milliliter of enzyme, and 20% (v/v) octanol in 70% (v/v) [BMIm][PF6] ionic liquid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale enzymatic synthesis due to its regio- and stereo-selectivity under mild conditions. The use of reverse hydrolysis reactions in non-aqueous systems is favored for its cost-effectiveness and simplicity in product separation .
Chemical Reactions Analysis
Types of Reactions: Octyl alpha-D-glucopyranoside primarily undergoes hydrolysis and transglucosylation reactions. The hydrolysis reaction involves the breakdown of the glucoside bond, resulting in the formation of glucose and octanol . Transglucosylation reactions can also occur, where the glucoside moiety is transferred to another acceptor molecule.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by beta-glucosidase in the presence of water.
Transglucosylation: Catalyzed by beta-glucosidase in the presence of suitable acceptor molecules.
Major Products:
Hydrolysis: Glucose and octanol.
Transglucosylation: Various glucosides depending on the acceptor molecule used.
Scientific Research Applications
Octyl alpha-D-glucopyranoside has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Octyl beta-D-glucopyranoside
- Decyl beta-D-glucopyranoside
- Hexyl glucoside
Comparison: Octyl alpha-D-glucopyranoside is unique due to its alpha anomeric configuration, which can influence its interaction with enzymes and other biomolecules. Compared to octyl beta-D-glucopyranoside, the alpha form may exhibit different solubilization properties and stability. Decyl beta-D-glucopyranoside, with a longer alkyl chain, may have enhanced hydrophobic interactions but reduced solubility in aqueous solutions .
Properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGSGKPQLMEBJL-RGDJUOJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044640 | |
| Record name | Octyl alpha-D-Glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29781-80-4, 41444-50-2 | |
| Record name | Octyl α-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29781-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Caprylyl glucoside, alpha- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029781804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octyl alpha-D-Glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octyl glucoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.317 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAPRYLYL GLUCOSIDE, .ALPHA.- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CCH0DW7M18 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















